molecular formula C10H8F3NO4 B14750425 2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- CAS No. 364-68-1

2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-

Cat. No.: B14750425
CAS No.: 364-68-1
M. Wt: 263.17 g/mol
InChI Key: SFYYOGJOXAHMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- is a chemical compound with the molecular formula C10H8F3NO4 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the nitration of 2-propanone with nitric acid in the presence of sulfuric acid to introduce the nitro group. The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Amines, hydroxylamines.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- is unique due to the combination of the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

364-68-1

Molecular Formula

C10H8F3NO4

Molecular Weight

263.17 g/mol

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-one

InChI

InChI=1S/C10H8F3NO4/c1-6(15)5-18-9-3-2-7(10(11,12)13)4-8(9)14(16)17/h2-4H,5H2,1H3

InChI Key

SFYYOGJOXAHMHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.